
2(5H)-Furanone, 5-(acetyloxy)-
Overview
Description
2(5H)-Furanone, 5-(acetyloxy)-, commonly known as furanone, is an organic compound with a molecular formula of C8H8O4. It is a colorless to light yellow liquid with a fruity odor. Furanone is widely used in the food industry as a flavoring agent and has also been studied for its potential applications in various scientific fields.
Mechanism of Action
The mechanism of action of furanone as an antibacterial agent is not fully understood, but it is believed to work by interfering with bacterial quorum sensing, which is the process by which bacteria communicate with each other to coordinate their behavior. Furanone is thought to disrupt this process, thereby preventing the bacteria from forming biofilms and causing infections.
Biochemical and Physiological Effects:
Furanone has also been studied for its potential biochemical and physiological effects. Research has shown that furanone can inhibit the growth of cancer cells and has anti-inflammatory properties. Additionally, furanone has been shown to have antioxidant properties, which may help protect against oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using furanone in lab experiments is its relatively low toxicity compared to other antibacterial agents. However, one limitation is that furanone may not be effective against all bacterial strains and may have limited applications in certain research areas.
Future Directions
There are several potential future directions for research on furanone. One area of interest is the development of new antibacterial agents based on the structure of furanone. Additionally, research could focus on the potential use of furanone in the treatment of inflammatory diseases and cancer. Further studies could also investigate the potential environmental impact of furanone and its derivatives.
Scientific Research Applications
Furanone has been studied for its potential applications in various scientific fields, including its use as an antibacterial agent. Research has shown that furanone can inhibit the growth of various bacterial strains, including Pseudomonas aeruginosa, which is known to cause infections in humans.
properties
IUPAC Name |
(5-oxo-2H-furan-2-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-4(7)9-6-3-2-5(8)10-6/h2-3,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQJQBZQCYVOVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C=CC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50337050 | |
| Record name | 2(5H)-Furanone, 5-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14032-72-5 | |
| Record name | 2(5H)-Furanone, 5-(acetyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50337050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiocyanic acid, [(4-methyl-1H-pyrazol-1-yl)oxy]methyl ester](/img/structure/B3347522.png)
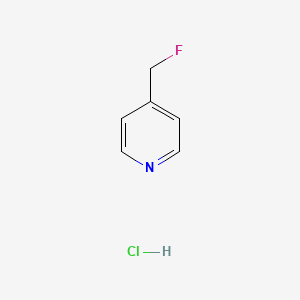
![1,4,6,7-Tetrahydroimidazo[4,5-d][1,3]diazepine-5,8-dione](/img/structure/B3347541.png)
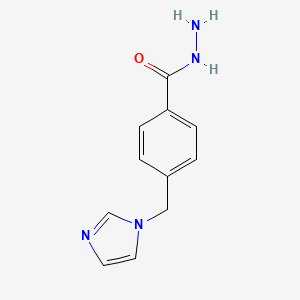
![1-Azabicyclo[2.2.2]oct-2-ene](/img/structure/B3347548.png)
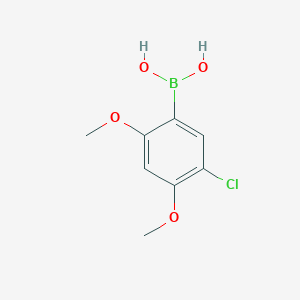

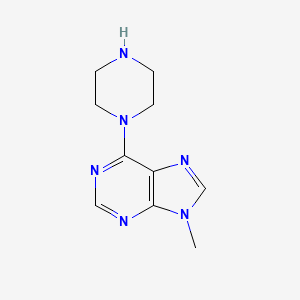

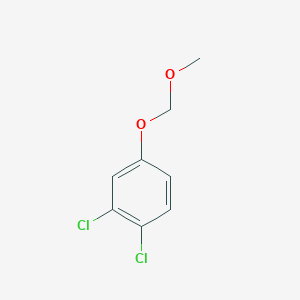
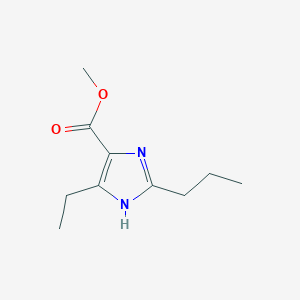
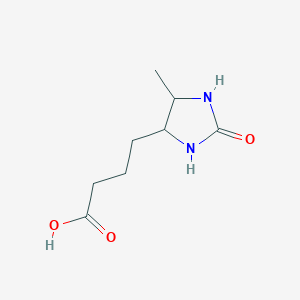

![6-chloro-4-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3347628.png)